methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate
Description
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a pyrrole-derived heterocyclic compound featuring a cyclohexyl substituent at the 5-position and a methyl ester group at the 2-position. Pyrrole derivatives are widely studied for their biological activity, structural diversity, and applications in pharmaceuticals and materials science.
Properties
IUPAC Name |
methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-15-12(14)11-8-7-10(13-11)9-5-3-2-4-6-9/h7-9,13H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYLWZVVLWUHOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate typically involves the condensation of a cyclohexyl-substituted aldehyde with an appropriate amine, followed by cyclization to form the pyrrole ring. One common method involves the use of 2,4,4-trimethoxybutan-1-amine, which undergoes acid-mediated cyclization to form the pyrrole ring . The reaction conditions often include the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Pyrrole-2-carboxylic acids.
Reduction: Pyrrole-2-methanol derivatives.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Biological Activities
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties:
Studies have indicated that derivatives of pyrrole compounds exhibit significant antibacterial activity against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, compounds similar to this compound have shown efficacy against Staphylococcus aureus and Escherichia coli, making them candidates for developing new antibiotics .
Anticancer Activity:
Research has highlighted the ability of pyrrole derivatives to inhibit cancer cell proliferation. This compound may interact with specific molecular targets involved in cancer progression, although detailed mechanisms remain under investigation .
Medicinal Chemistry
In medicinal chemistry, this compound is being explored for its potential therapeutic applications:
Drug Development:
this compound serves as a building block for synthesizing more complex molecules with desired pharmacological properties. Its structural features allow it to be modified to enhance bioactivity or reduce toxicity .
Pharmaceutical Formulations:
The compound can be formulated into various dosage forms (oral, topical) for effective delivery in clinical settings. Its compatibility with other therapeutic agents opens avenues for combination therapies against resistant bacterial strains .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The cyclohexyl group can enhance its binding affinity to certain molecular targets, potentially affecting signal transduction pathways or enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the pyrrole ring critically affect molecular weight, solubility, and intermolecular interactions. Key analogs include:
Key Observations:
- Cyclohexyl vs. Methyl/Ethyl: The cyclohexyl group increases molecular weight and hydrophobicity compared to smaller alkyl substituents, likely reducing aqueous solubility but enhancing lipid membrane permeability.
- Amino Group Impact: The amino substituent in introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
- Aromatic vs.
Crystallographic and Hydrogen-Bonding Patterns
Crystal packing in pyrrole derivatives is influenced by substituents:
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate : Forms centrosymmetric dimers via N–H···O hydrogen bonds, stabilizing the crystal lattice.
- Cyclohexyl Substituent Impact: The bulky cyclohexyl group may disrupt hydrogen-bonding networks, leading to less ordered crystal structures or altered melting points compared to methyl/ethyl analogs.
Biological Activity
Methyl 5-cyclohexyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C₁₄H₁₉NO₂
- Molecular Weight : 235.32 g/mol
- Structure : The compound features a pyrrole ring with a cyclohexyl group at the 5-position and a methyl ester at the 2-position.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 0.5 μg/mL |
| Escherichia coli | < 1.0 μg/mL |
| Mycobacterium tuberculosis | < 0.016 μg/mL |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents, especially against drug-resistant strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT116) cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 12.50 | Induction of apoptosis |
| A549 | 26.00 | Cell cycle arrest |
| HCT116 | 3.30 | Inhibition of proliferation |
The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Bacterial Membrane Disruption : The hydrophobic cyclohexyl group enhances membrane penetration, leading to cell death.
- Caspase Activation in Cancer Cells : The compound promotes apoptosis by activating caspases and inhibiting anti-apoptotic proteins.
- Cell Cycle Regulation : It affects key proteins involved in cell cycle progression, leading to growth inhibition in cancer cells.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrrole derivatives, this compound was found to have superior activity against Mycobacterium tuberculosis compared to traditional antibiotics like isoniazid. The study concluded that this compound could serve as a lead structure for developing new anti-TB drugs .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this compound revealed that it could inhibit tumor growth in xenograft models of breast cancer. Mice treated with this compound showed reduced tumor size compared to controls, highlighting its potential for therapeutic application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
